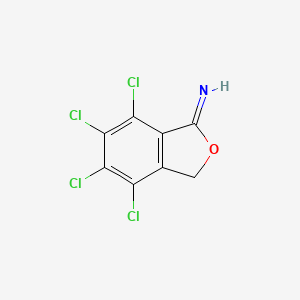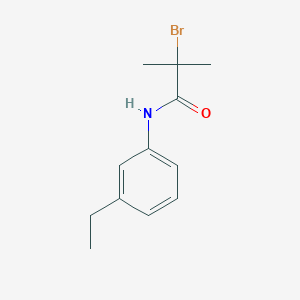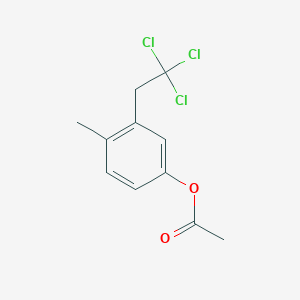![molecular formula C10H17NO5 B14365099 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol CAS No. 90017-95-1](/img/structure/B14365099.png)
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[44]nonan-7-ol is a complex organic compound characterized by its unique spiro structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the spiro junction and the incorporation of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-8-(aminomethyl)-1,4-dioxaspiro[4.4]nonan-7-ol: Similar structure but with an amino group instead of a nitro group.
6,6-Dimethyl-8-(methyl)-1,4-dioxaspiro[4.4]nonan-7-ol: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The spiro structure also provides a rigid and stable framework, making it a valuable compound for various applications.
Propiedades
Número CAS |
90017-95-1 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
9,9-dimethyl-7-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-8-ol |
InChI |
InChI=1S/C10H17NO5/c1-9(2)8(12)7(6-11(13)14)5-10(9)15-3-4-16-10/h7-8,12H,3-6H2,1-2H3 |
Clave InChI |
UNPQJKNNWOOHGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(CC12OCCO2)C[N+](=O)[O-])O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


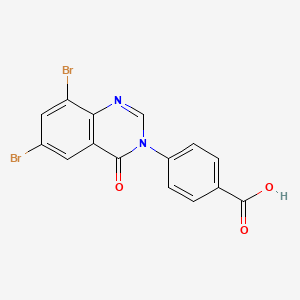
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
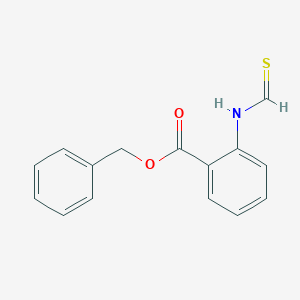
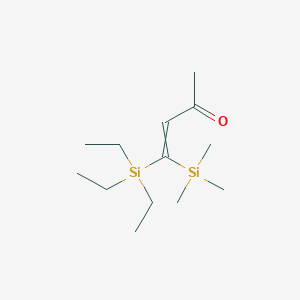

![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
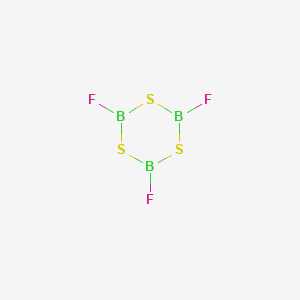
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
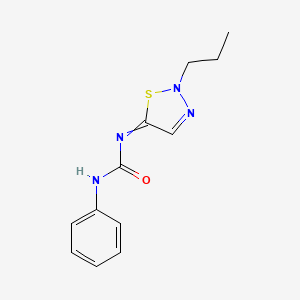
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
